molecular formula C9H11ClO2S B8798037 (3-CHLOROPROPANESULFONYL)BENZENE

(3-CHLOROPROPANESULFONYL)BENZENE

Cat. No.: B8798037
M. Wt: 218.70 g/mol
InChI Key: YRFGJZXFUZOMGX-UHFFFAOYSA-N
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Description

(3-Chloropropanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloropropanesulfonyl)benzene typically involves the reaction of benzene with 3-chloropropanesulfonyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution. The reaction conditions often include maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropanesulfonyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: Reduction of the sulfonyl group can yield sulfides or thiols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonates, sulfides, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Chloropropanesulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (3-chloropropanesulfonyl)benzene involves its reactivity as an electrophile. The sulfonyl group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopropanesulfonyl)benzene
  • (3-Iodopropanesulfonyl)benzene
  • (3-Fluoropropanesulfonyl)benzene

Uniqueness

(3-Chloropropanesulfonyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate electronegativity and size make this compound particularly suitable for specific synthetic applications where other halogens might be too reactive or too bulky.

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

3-chloropropylsulfonylbenzene

InChI

InChI=1S/C9H11ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

YRFGJZXFUZOMGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCl

Origin of Product

United States

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